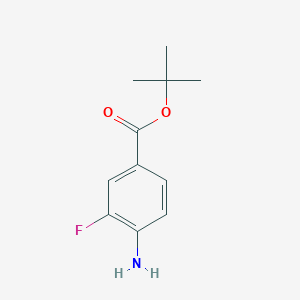

Tert-butyl 4-amino-3-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHPHTHRJPRDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439604 | |

| Record name | tert-butyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157665-53-7 | |

| Record name | 1,1-Dimethylethyl 4-amino-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157665-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the development of various active pharmaceutical ingredients. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical principles, and relevant characterization data.

Introduction

This compound is a substituted aromatic compound with significant applications in medicinal chemistry. Its structure, featuring an amino group, a fluorine atom, and a tert-butyl ester, makes it a valuable building block for more complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug substance, while the tert-butyl ester serves as a protecting group for the carboxylic acid functionality.

Synthesis of this compound

The most plausible and widely utilized method for the synthesis of this compound is the direct esterification of 4-amino-3-fluorobenzoic acid. Several methods for tert-butylation of carboxylic acids are reported in the literature, with one of the most common and effective being the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).

Proposed Synthetic Pathway

The synthesis involves a one-step esterification of the commercially available 4-amino-3-fluorobenzoic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on the esterification of 4-amino-3-fluorobenzoic acid using di-tert-butyl dicarbonate.

Materials:

-

4-Amino-3-fluorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (B92381) (for purification)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add 4-amino-3-fluorobenzoic acid (1 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., THF or DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents) to the solution and stir until it dissolves.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture at room temperature. Gas evolution (CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the addition of water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-Amino-3-fluorobenzoic acid |

| Molecular Formula | C₁₁H₁₄FNO₂ |

| Molecular Weight | 211.24 g/mol |

| CAS Number | 157665-53-7 |

| Appearance | White to off-white solid[1] |

| Purity (LCMS) | >99%[1] |

| ¹H NMR Spectrum | Consistent with structure[1] |

| LCMS | Consistent with structure[1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed overview of a reliable and efficient method for the synthesis of this compound. The outlined protocol, based on the esterification of 4-amino-3-fluorobenzoic acid with di-tert-butyl dicarbonate, offers a practical approach for obtaining this valuable intermediate for drug discovery and development. The provided data and workflow diagrams serve as a comprehensive resource for researchers and scientists in the field.

References

An In-depth Technical Guide to Tert-butyl 4-amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-amino-3-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of advanced kinase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its role in drug discovery and development. The information is presented to support researchers and scientists in leveraging this compound for their research and development endeavors.

Chemical and Physical Properties

This compound is a solid, fluorinated aromatic compound.[1] The presence of the fluorine atom and the tert-butyl ester group imparts unique properties that are valuable in medicinal chemistry.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄FNO₂ | [2][3] |

| Molecular Weight | 211.24 g/mol | [2] |

| CAS Number | 157665-53-7 | [3] |

| Appearance | Solid | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 321.1 ± 27.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in organic solvents. | [4] |

Synthesis Protocol

A common method for the synthesis of this compound involves the esterification of 4-amino-3-fluorobenzoic acid. A general approach using di-tert-butyl dicarbonate (B1257347) is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-amino-3-fluorobenzoic acid.

Materials:

-

4-amino-3-fluorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (B92381) (for purification)

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid in a mixture of tert-butanol and dichloromethane.

-

Add 4-dimethylaminopyridine (catalytic amount) to the solution.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Spectral Data (Predicted and Representative)

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6-7.8 | m | Aromatic-H |

| ~6.8-7.0 | m | Aromatic-H |

| ~4.0-4.5 | br s | -NH₂ |

| 1.57 | s | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150-155 (d) | C-F |

| ~140-145 | C-NH₂ |

| ~115-130 | Aromatic C-H |

| ~110-120 | Aromatic C-CO |

| ~81 | -O-C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1620 | Medium | N-H bend |

| ~1500-1400 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 211 | [M]⁺ |

| 155 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 138 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.[5][6]

Role in Kinase Inhibitor Synthesis:

This compound is a key intermediate in the synthesis of third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitors, such as Lorlatinib.[6] The structural features of this compound, including the fluorinated aniline (B41778) core, are essential for achieving high potency and selectivity against target kinases, particularly those with resistance mutations.

Signaling Pathway Involvement of Derived Inhibitors:

The primary signaling pathway targeted by inhibitors synthesized from this intermediate is the ALK/ROS1 signaling cascade, which is aberrantly activated in certain types of non-small cell lung cancer (NSCLC).

Diagram of a Simplified Kinase Inhibition Logic

Caption: Logic of kinase inhibition by drugs derived from the subject compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight and ignition sources. Recommended storage is at 4°C, protected from light.[1]

-

Disposal: Dispose of contents/container in accordance with local regulations.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its structural features make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly targeted cancer therapeutics. This guide provides essential technical information to aid researchers in the effective and safe utilization of this compound in their drug discovery and development programs.

References

Technical Guide: Physicochemical Properties and Biological Context of Piperazine Derivatives

Disclaimer: The initial request for information on CAS number 127534-33-4 did not yield results in publicly available chemical databases. This suggests that the provided CAS number may be incorrect or not in common use. This guide will instead focus on the closely related and well-documented compounds: 1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8) and its hydrochloride salt, 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS: 1021298-67-8). These compounds are structurally similar to the potential structure inferred from the user's topic and are significant as pharmaceutical intermediates.

Core Physical and Chemical Properties

This section summarizes the key physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine and its hydrochloride salt. The data is compiled from various chemical and safety data sheets.

1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8)

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | PubChem |

| Molecular Weight | 154.21 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow clear liquid or solid | CymitQuimica, Tokyo Chemical Industry[3][4] |

| Boiling Point | 120 °C at 0.15 mmHg | ChemicalBook[5] |

| Density | 1.087 g/mL at 25 °C | ChemicalBook[5] |

| Refractive Index | n20/D 1.524 | ChemicalBook[5] |

| Solubility | Moderately soluble in polar solvents. | CymitQuimica[3] |

1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS: 1021298-67-8)

The hydrochloride salt is often used to improve the solubility and stability of the parent compound for use in pharmaceutical preparations.[6]

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClN₂O | PubChem[7] |

| Molecular Weight | 190.67 g/mol | PubChem[7] |

| Appearance | White to off-white solid powder or crystals | NINGBO INNO PHARMCHEM CO.,LTD., ChemDad Co.[8][9] |

| Melting Point | 175-179 °C | ChemDad Co.[8] |

| Solubility | Soluble in water | ChemDad Co.[8] |

| Storage | Inert atmosphere, Room Temperature | ChemDad Co.[8] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of the subject compounds. These are generalized procedures standard in organic chemistry laboratories.

Melting Point Determination

This protocol is suitable for crystalline solids like 1-(Cyclopropylcarbonyl)piperazine hydrochloride.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform heating.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Purity Assessment: A narrow melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[10]

Boiling Point Determination

This protocol is suitable for liquid samples like 1-(Cyclopropylcarbonyl)piperazine.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small round-bottom flask with a side arm

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating:

-

Immerse the assembly in a Thiele tube filled with mineral oil or set up a distillation apparatus.

-

Heat the apparatus gently.

-

As the liquid heats, air trapped in the capillary tube will bubble out.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

-

Measurement:

Solubility Determination

This is a qualitative test to determine the solubility of a compound in various solvents.

Objective: To observe the solubility of the compound in polar and non-polar solvents.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

-

Sample Preparation: Place a small, measured amount of the compound (e.g., 10-20 mg of solid or a few drops of liquid) into a test tube.

-

Solvent Addition: Add a small volume (e.g., 0.5-1 mL) of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observation:

-

Observe whether the compound has completely dissolved. A clear, homogeneous solution indicates solubility.

-

If the compound has not dissolved, it is considered insoluble in that solvent. For liquids, the formation of two distinct layers indicates immiscibility.

-

-

Systematic Testing: This procedure should be repeated with a range of solvents from polar (like water) to non-polar (like hexane) to build a solubility profile for the compound. For compounds with acidic or basic functional groups, solubility in aqueous acid or base can also be tested.[13][14]

Visualizations

Synthesis Workflow

The synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride often starts from a protected piperazine (B1678402) derivative. The following diagram illustrates a common synthetic route.[15][16]

Caption: Synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl.

Sigma-1 Receptor Signaling Pathway

1-(Cyclopropylcarbonyl)piperazine is a precursor for molecules that act as ligands for the Sigma-1 receptor (Sig-1R). Sig-1R is a chaperone protein in the endoplasmic reticulum that plays a role in cellular stress responses and neuroprotection.[2][3][5][6][17]

Caption: Sigma-1 Receptor signaling pathway.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. labs.penchant.bio [labs.penchant.bio]

- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. nbinno.com [nbinno.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

In-depth Technical Guide on Tert-butyl 4-amino-3-fluorobenzoate: Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility characteristics of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis.[1] A thorough review of publicly available data reveals a lack of specific quantitative solubility studies for this compound. Consequently, this document provides a comprehensive overview based on established principles of organic chemistry and data from structurally analogous compounds. It also outlines a general experimental protocol for determining solubility and presents a logical workflow for this process. Due to the absence of published research on the specific biological interactions of this intermediate, signaling pathway diagrams are not applicable and have been omitted.

Introduction to this compound

This compound is an organic compound utilized as an intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its molecular structure, featuring a tert-butyl ester, an amino group, and a fluorine atom on the benzene (B151609) ring, dictates its physicochemical properties, including solubility. Understanding its solubility is crucial for its application in drug development, particularly in reaction kinetics, purification, and formulation.

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative assessment of the solubility of this compound can be inferred from its structural features and by comparing it to similar molecules.

General Principles:

The solubility of organic compounds is governed by the "like dissolves like" principle. The polarity of the solute and the solvent are the primary determinants of solubility.

-

Water Solubility: Esters with shorter hydrocarbon chains tend to be more soluble in water due to their ability to form hydrogen bonds with water molecules.[2] However, the presence of the large, nonpolar tert-butyl group in this compound significantly increases its hydrophobic character, leading to an expectation of limited solubility in water .

-

Organic Solvent Solubility: Aromatic esters are generally soluble in a range of organic solvents.[3] For analogous compounds like tert-butyl 4-aminobenzoate, good solubility is observed in organic solvents such as ethanol (B145695) and acetone. Therefore, it is anticipated that this compound will be soluble in common polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and ethers (diethyl ether, tetrahydrofuran).

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low | The large hydrophobic tert-butyl group is expected to dominate the molecule's interaction with water, despite the presence of polar amino and ester functional groups. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | These solvents can engage in hydrogen bonding with the amino and ester groups and have sufficient nonpolar character to dissolve the rest of the molecule. |

| Polar Aprotic Solvents (e.g., Acetone, DMSO) | High | These solvents can effectively solvate the polar functional groups of the molecule. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to Low | While the molecule has nonpolar characteristics, the polar amino and fluoro groups may limit solubility in highly nonpolar solvents. |

General Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a solid organic compound like this compound. This protocol is based on standard laboratory practices.[4][5][6]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Spatula

-

Pipettes

Procedure:

-

Initial Qualitative Assessment:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a small volume (e.g., 0.1 mL) of the chosen solvent.

-

Vigorously agitate the mixture using a vortex mixer or by flicking the tube for approximately one minute.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.

-

-

Quantitative Determination (if required):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a vial.

-

Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the original concentration of the compound in the saturated solution to determine its solubility.

-

Acid-Base Solubility Tests:

To further characterize the compound, its solubility in acidic and basic aqueous solutions can be tested.[4][6]

-

5% Aqueous HCl: The presence of the basic amino group should allow this compound to dissolve in dilute acid through the formation of a water-soluble ammonium (B1175870) salt.

-

5% Aqueous NaOH: The compound is not expected to be soluble in dilute base as it lacks a sufficiently acidic proton.

Workflow for Solubility Determination

The logical progression for determining the solubility of an unknown organic compound is depicted in the following workflow diagram.

Figure 1: A flowchart illustrating the general experimental workflow for determining the solubility class of an organic compound.

Conclusion

While specific, quantitative solubility data for this compound is not currently available in the public domain, a strong qualitative understanding of its solubility profile can be established based on its chemical structure. It is predicted to have low solubility in water and good solubility in common organic solvents. For drug development professionals requiring precise solubility data, the experimental protocol outlined in this guide provides a robust starting point for in-house determination. The lack of data on its biological interactions precludes the development of signaling pathway diagrams at this time.

References

Synthesis of tert-butyl 4-amino-3-fluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing from commercially available starting materials.

I. Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. This strategy involves the initial esterification of a suitable benzoic acid derivative, followed by the reduction of a nitro group to the desired amine.

Starting Materials:

The primary starting materials for this synthetic route are:

-

4-amino-3-fluorobenzoic acid: This is a commercially available and logical precursor.

-

3-fluoro-4-nitrobenzoic acid: This is another readily available starting material that allows for the introduction of the amino group in the final step.

This guide will focus on the pathway commencing with 3-fluoro-4-nitrobenzoic acid due to the availability of a robust and high-yielding protocol.

II. Experimental Protocols

Step 1: Synthesis of tert-butyl 3-fluoro-4-nitrobenzoate

The first step involves the esterification of 3-fluoro-4-nitrobenzoic acid to its corresponding tert-butyl ester. A highly efficient method for this transformation is the use of N,N-dimethylformamide di-tert-butyl acetal (B89532).

Reaction Scheme:

Experimental Procedure:

-

To a solution of 3-fluoro-4-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as toluene (B28343) or dichloromethane, add N,N-dimethylformamide di-tert-butyl acetal (1.2-1.5 eq.).

-

The reaction mixture is heated to a temperature between 60-80 °C.

-

The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography, eluting with a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford pure tert-butyl 3-fluoro-4-nitrobenzoate.

| Parameter | Value |

| Starting Material | 3-fluoro-4-nitrobenzoic acid |

| Reagent | N,N-dimethylformamide di-tert-butyl acetal |

| Solvent | Toluene or Dichloromethane |

| Reaction Temperature | 60-80 °C |

| Typical Yield | >90% |

Step 2: Synthesis of this compound

The second and final step is the reduction of the nitro group of tert-butyl 3-fluoro-4-nitrobenzoate to the corresponding amine, yielding the target compound. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Reaction Scheme:

Experimental Procedure:

-

In a hydrogenation vessel, dissolve tert-butyl 3-fluoro-4-nitrobenzoate (1.0 eq.) in a suitable solvent such as methanol (B129727) or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

The vessel is purged with nitrogen and then filled with hydrogen gas to a pressure of 1-4 atm.

-

The reaction mixture is stirred vigorously at room temperature.

-

The reaction progress is monitored by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization if necessary.

| Parameter | Value |

| Starting Material | tert-butyl 3-fluoro-4-nitrobenzoate |

| Reagent | Hydrogen gas (H₂) |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethyl Acetate |

| Reaction Temperature | Room Temperature |

| Hydrogen Pressure | 1-4 atm |

| Typical Yield | >95% |

III. Visualizations

Synthetic Pathway Diagram

Caption: Synthetic route to this compound.

Experimental Workflow Diagram

Caption: Detailed workflow for the two-step synthesis.

An In-depth Technical Guide to the Formation of tert-butyl 4-amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the synthesis of tert-butyl 4-amino-3-fluorobenzoate, a key intermediate in the development of various active pharmaceutical ingredients. This document details the prevalent synthetic route, the underlying reaction mechanism, a comprehensive experimental protocol, and a summary of relevant quantitative data.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom and the protected carboxylic acid functionality allows for diverse subsequent chemical modifications. The synthesis of this compound is typically achieved through the esterification of 4-amino-3-fluorobenzoic acid. Given the steric hindrance of the tert-butyl group and the potential for side reactions under harsh acidic conditions, the Steglich esterification is a particularly suitable and widely employed method.[1][2] This guide will focus on the mechanism and protocol of this specific reaction.

Reaction Mechanism: The Steglich Esterification

The formation of this compound from 4-amino-3-fluorobenzoic acid and tert-butanol (B103910) is efficiently catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][3] The Steglich esterification is a mild and effective method for forming esters from sterically demanding alcohols like tert-butanol, which would otherwise be prone to elimination reactions under traditional acidic esterification conditions.[1]

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid group of 4-amino-3-fluorobenzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[1][3]

-

Acyl Transfer to DMAP: The nucleophilic DMAP catalyst attacks the O-acylisourea intermediate, forming a reactive N-acylpyridinium species. This step is crucial as it prevents a competing side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[1][3]

-

Nucleophilic Attack by tert-Butanol: The tert-butanol then acts as a nucleophile, attacking the activated N-acylpyridinium intermediate.

-

Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired this compound and regenerates the DMAP catalyst. The DCC, having served its purpose as a dehydrating agent, is converted into N,N'-dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration.[3]

Logical Flow of the Steglich Esterification

Caption: Logical flow of reactants to products in the Steglich esterification.

Experimental Protocol

The following protocol is adapted from a general and reliable procedure for Steglich esterification published in Organic Syntheses.[4] Researchers should exercise caution as DCC is a potent allergen.[4]

Materials:

-

4-Amino-3-fluorobenzoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Calcium chloride drying tube or nitrogen/argon inlet

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid (0.10 mol, 15.5 g) in 200 mL of anhydrous dichloromethane. Add tert-butanol (0.30 mol, 22.2 g) and 4-dimethylaminopyridine (0.008 mol, 0.98 g).

-

Addition of DCC: Cool the stirred solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (0.11 mol, 22.7 g) portion-wise over 5-10 minutes.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 10 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Filtration: A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration and wash the filter cake with a small amount of dichloromethane.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data Summary

The yields for Steglich esterifications can vary depending on the specific substrates and reaction conditions. For sterically hindered esters like tert-butyl esters, yields are generally good. The table below summarizes expected and reported data for similar reactions.

| Parameter | Value/Range | Source/Comment |

| Typical Yield | 65-85% | Based on analogous Steglich esterifications of aromatic and sterically hindered acids.[4][5] |

| Reaction Time | 3-5 hours | At room temperature after initial cooling.[4] |

| Molar Ratio (Acid:DCC) | 1 : 1.1 | A slight excess of DCC is typically used.[4] |

| Molar Ratio (Acid:t-BuOH) | 1 : 3 | An excess of the alcohol is used to drive the reaction.[4] |

| Catalyst Loading (DMAP) | ~5-10 mol% | Relative to the limiting carboxylic acid.[6] |

| Melting Point | 106-109 °C | For the non-fluorinated analog, tert-butyl 4-aminobenzoate.[7] |

Alternative Synthetic Route

An alternative, though often harsher, method for the synthesis of tert-butyl aminobenzoates involves a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride using an agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with tert-butanol to form the ester.[7] While effective, this method is less mild than the Steglich esterification and may not be suitable for substrates with sensitive functional groups.

Comparison of Synthetic Pathways

Caption: Comparison of Steglich vs. Acid Chloride synthetic routes.

Conclusion

The Steglich esterification represents a robust and mild method for the synthesis of this compound. Its ability to accommodate sterically demanding alcohols and acid-sensitive substrates makes it a superior choice over harsher, more traditional methods. The protocol provided herein, based on well-established procedures, offers a reliable pathway for researchers in the pharmaceutical and chemical sciences to access this important synthetic intermediate. Careful execution of the experimental procedure, particularly the workup to remove the DCU byproduct, is critical for obtaining a high purity product.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

Tert-butyl 4-amino-3-fluorobenzoate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 4-amino-3-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 157665-53-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public stability data for this compound, this guide combines information from safety data sheets (SDS), certificates of analysis (CoA), and established chemical principles governing the stability of related molecules.

Chemical Properties and Structure

This compound possesses a chemical structure that includes a tert-butyl ester and an amino group on a fluorinated benzene (B151609) ring. The stability of this molecule is primarily influenced by the lability of the tert-butyl ester group, particularly under acidic conditions, and the potential for oxidation of the amino group. The fluorine atom can influence the electronic properties of the aromatic ring, which may affect the overall stability.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available product information and safety data sheets.

Data Presentation: Storage Conditions

| Parameter | Recommended Condition | Source |

| Temperature (Neat Solid) | 4°C | Certificate of Analysis[1] |

| Temperature (In Solvent) | -20°C (for up to 1 month) or -80°C (for up to 6 months) | Certificate of Analysis[1] |

| Light | Protect from light | Certificate of Analysis[1] |

| Atmosphere | Store in a dry and well-ventilated place. | Safety Data Sheets |

| Container | Keep container tightly closed. | Safety Data Sheets |

Handling Precautions

-

Handle in a well-ventilated area to avoid inhalation of dust or vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the handling area.

Stability Profile and Potential Degradation Pathways

Hydrolytic Stability

The tert-butyl ester group is known to be susceptible to hydrolysis, particularly under acidic conditions, to yield 4-amino-3-fluorobenzoic acid and tert-butanol. This is a common deprotection strategy in organic synthesis.[2] The rate of hydrolysis is expected to be slower under neutral and basic conditions.

Photostability

A certificate of analysis for this compound recommends protecting the compound from light, suggesting potential photosensitivity.[1] Aromatic amines and halogenated compounds can be susceptible to photodegradation.

Thermal Stability

The thermal stability of the compound is not well-documented. However, like many organic molecules, prolonged exposure to high temperatures may lead to degradation.

Oxidative Stability

The primary amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be avoided.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study and the development of a stability-indicating analytical method are recommended.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile (B52724)/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see section 4.2).

Stability-Indicating HPLC Method Development

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

-

Detection: Monitor the elution profile at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector would be ideal for method development).

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the parent peak from the degradation product peaks in the forced degradation samples.

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Potential Degradation Pathway

Caption: The primary anticipated degradation pathway for this compound is acid-catalyzed hydrolysis.

Conclusion

While specific, detailed stability data for this compound is not widely published, a conservative approach to storage and handling is recommended. Storing the compound at refrigerated temperatures (4°C), protected from light, and in a tightly sealed container will minimize degradation. For solutions, storage at or below -20°C is advisable. The primary degradation route is likely acid-catalyzed hydrolysis of the tert-butyl ester. For critical applications in drug development, it is imperative to conduct thorough stability studies, including forced degradation and the development of a validated stability-indicating analytical method, to ensure the quality and integrity of the material.

References

Commercial Availability and Synthetic Utility of tert-Butyl 4-Amino-3-Fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of tert-butyl 4-amino-3-fluorobenzoate, a key building block in contemporary drug discovery and development. This document details commercially available sources, provides an adaptable synthetic protocol, and explores its utility in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

This compound is a substituted aniline (B41778) derivative that has garnered significant interest in medicinal chemistry. The presence of a fluorine atom ortho to the amino group and a para-directing tert-butyl ester provides a unique combination of steric and electronic properties. These features make it an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. This guide serves as a technical resource for researchers utilizing this versatile intermediate.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities often exceeding 95%. Below is a summary of representative commercial sources and their offerings.

| Supplier | Product Number | Purity | Available Quantities |

| Molport | Molport-006-728-049 | >95% | 100 mg, 250 mg, 1 g, 5 g |

| MedChemExpress | HY-W093332 | 99.50% | 100 mg, 250 mg, 1 g, 5 g |

| Chem-Impex | 33857 | ≥98% (HPLC) | 100 mg, 250 mg, 1 g, 5 g |

| Aladdin | T130187 | ≥98% | 1 g, 5 g, 25 g |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 157665-53-7 |

| Molecular Formula | C₁₁H₁₄FNO₂ |

| Molecular Weight | 211.24 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 4°C, protect from light |

Synthesis and Experimental Protocols

While commercially available, this compound can also be synthesized in the laboratory. The most common synthetic route involves the esterification of 4-amino-3-fluorobenzoic acid with a tert-butyl source under acidic conditions. Below is a detailed, adaptable experimental protocol based on established methods for tert-butylation of carboxylic acids.

Synthesis of 4-Amino-3-fluorobenzoic Acid

The precursor, 4-amino-3-fluorobenzoic acid, can be synthesized from 4-bromo-2-fluoroaniline (B1266173) in a two-step process involving cyanation followed by hydrolysis. A more direct, alternative route starts from 2-fluoroaniline, proceeding through a Sandmeyer-type reaction to introduce the carboxylic acid functionality.

Esterification of 4-Amino-3-fluorobenzoic Acid

Reaction Scheme:

Caption: Esterification of 4-amino-3-fluorobenzoic acid.

Materials:

-

4-Amino-3-fluorobenzoic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of 4-amino-3-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add an excess of tert-butanol (3-5 equivalents).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 60-80%

Application in Drug Discovery: Synthesis of FAK Inhibitors

This compound is a valuable building block in the synthesis of various kinase inhibitors. A notable example is its use in the preparation of Focal Adhesion Kinase (FAK) inhibitors, which are being investigated for the treatment of various cancers. The following workflow illustrates the general synthetic strategy for incorporating this intermediate into a FAK inhibitor scaffold.

Caption: Synthetic workflow for a FAK inhibitor.

This synthetic route leverages the amino group for coupling to a heterocyclic core, while the tert-butyl ester serves as a protected carboxylic acid that can be deprotected in a later step for further elaboration, typically through amide bond formation.

Role in Signaling Pathways: FAK Inhibition

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers. FAK inhibitors developed using this compound as a starting material can block these oncogenic signaling cascades.

Caption: FAK signaling pathway and point of inhibition.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel therapeutics. Its unique structural features facilitate its incorporation into complex molecular scaffolds, particularly those targeting protein kinases. The information provided in this guide is intended to assist researchers in the procurement, synthesis, and strategic application of this important chemical intermediate in their drug discovery endeavors.

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-amino-3-fluorobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-amino-3-fluorobenzoate is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex bioactive molecules. The presence of a fluorine atom on the benzene (B151609) ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions, while the amino group provides a versatile handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions.

These application notes provide an overview of the use of this compound in the synthesis of targeted therapies, with a specific focus on its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small-cell lung cancer (NSCLC).

Application: Synthesis of an Osimertinib (B560133) Analogue (C-005), a Potent EGFR Inhibitor

Osimertinib is a third-generation EGFR inhibitor approved for the treatment of NSCLC patients with specific EGFR mutations.[1] Analogues of osimertinib are of significant interest in overcoming potential resistance mechanisms and improving the therapeutic index. The following protocols detail the synthesis of an osimertinib analogue, C-005, which features a pyrrolo-pyridine headpiece, using this compound as a key starting material.[1]

Logical Workflow for the Synthesis of C-005

The synthesis of the osimertinib analogue C-005 from this compound involves a multi-step sequence. The general workflow is outlined below.

Caption: Synthetic workflow for the osimertinib analogue C-005.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a substituted pyrimidinyl amine, a key step in constructing the core of the EGFR inhibitor.

Materials:

-

This compound

-

2-Chloro-N-(2-(dimethylamino)ethyl)-5-methoxy-N-methylpyrimidin-4-amine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (B28343), anhydrous

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 2-chloro-N-(2-(dimethylamino)ethyl)-5-methoxy-N-methylpyrimidin-4-amine (1.1 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and NaOtBu (1.5 eq).

-

Add anhydrous toluene to the vessel.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: Acrylamide (B121943) Formation

This protocol details the formation of the acrylamide "warhead," which is crucial for the covalent and irreversible binding of the inhibitor to the cysteine residue in the EGFR active site.

Materials:

-

Product from Protocol 1

-

Acryloyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the product from Protocol 1 (1.0 eq) in anhydrous DCM in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or DIPEA (1.5 eq) to the solution.

-

Slowly add acryloyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Quantitative Data

The biological activity of the synthesized osimertinib analogue C-005 was evaluated against wild-type EGFR and the double mutant (L858R/T790M) EGFR. The data demonstrates the high potency and selectivity of C-005 for the mutant form of the receptor.[1]

| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Selectivity Index (WT/mutant) |

| Osimertinib | 10 | 0.3 | 33 |

| C-005 | 15 | 0.5 | 30 |

| AZ5104 (Metabolite of Osimertinib) | 1 | 0.4 | 2.5 |

| Metabolite of C-005 | >1000 | 30 | >33 |

Data extracted from a study by Wu et al. (2018).[1]

Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, including NSCLC, EGFR is mutated and constitutively active, leading to uncontrolled cell growth. Osimertinib and its analogues are designed to inhibit the kinase activity of these mutant forms of EGFR.

References

Tert-butyl 4-amino-3-fluorobenzoate: A Versatile Building Block for Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-amino-3-fluorobenzoate is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The presence of the fluorine atom and the amino group on the benzene (B151609) ring, combined with the sterically bulky tert-butyl ester, provides a unique combination of reactivity and selectivity for constructing complex molecular architectures. This application note details the use of this compound in the synthesis of fluoroquinolones, a critical class of antibacterial agents, and provides a detailed experimental protocol for a key synthetic transformation.

Application: Synthesis of Fluoroquinolone Core Structures

A primary application of this compound is in the synthesis of the quinolone ring system, the core scaffold of fluoroquinolone antibiotics. The synthetic strategy often involves a Gould-Jacobs reaction, where the aniline (B41778) derivative is reacted with a malonic acid derivative, followed by a thermal cyclization to form the pyridone ring of the quinolone system. The fluorine atom at the 6-position of the resulting quinolone is a key determinant of the antibacterial activity of many clinically used fluoroquinolones.

The general synthetic workflow for the preparation of a fluoroquinolone core from this compound is depicted below. This process typically involves an initial reaction with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, which is then cyclized at high temperature. Subsequent hydrolysis of the ester and introduction of a suitable substituent at the 7-position (often a piperazine (B1678402) ring) leads to the final bioactive compounds.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (A Key Quinolone Intermediate)

This protocol describes the initial steps in the synthesis of a fluoroquinolone core using the Gould-Jacobs reaction.

Materials:

-

This compound

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution. Heat the mixture to reflux for 4 hours.

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

-

Cyclization: In a separate flask equipped with a condenser, heat diphenyl ether to 250 °C. Add the crude enamine intermediate dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30 minutes after the addition is complete.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Add hexanes to precipitate the product. Filter the solid, wash with hexanes, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Characterization: The structure of the synthesized tert-butyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of key fluoroquinolone intermediates. Note that yields can vary based on reaction scale and purification methods.

| Starting Material | Reagent | Product | Typical Yield (%) |

| This compound | Diethyl ethoxymethylenemalonate | Tert-butyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 75-85 |

| 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-Cyclopropylpiperazine | Ciprofloxacin | 60-70 |

Biological Activity and Signaling Pathways

Fluoroquinolones synthesized from this compound derivatives are potent antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, fluoroquinolones lead to a rapid bactericidal effect.[1]

Beyond their antibacterial effects, some fluoroquinolones have been reported to possess anti-inflammatory and anticancer activities.[2][3] The anti-inflammatory effects are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[2] The anticancer activity of certain fluoroquinolone derivatives has been linked to their ability to inhibit human topoisomerase II, an enzyme involved in DNA replication in cancer cells, leading to apoptosis.[3]

Conclusion

This compound is a key building block for the synthesis of biologically active heterocycles, most notably the fluoroquinolone antibiotics. The synthetic routes are well-established, and the resulting compounds have a profound impact on medicine. Further exploration of this starting material in the synthesis of novel heterocyclic scaffolds holds significant promise for the discovery of new therapeutic agents.

References

Application Notes: Suzuki Coupling Protocol for tert-butyl 4-amino-3-fluorobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[2] This application note provides a detailed protocol for the Suzuki coupling of a halogenated derivative of tert-butyl 4-amino-3-fluorobenzoate with various arylboronic acids. This transformation is a key step in the synthesis of complex biaryl molecules, which are common structural motifs in biologically active compounds. The presence of the fluoro and amino groups on the aromatic ring makes this substrate particularly relevant for the development of novel pharmaceutical candidates.

General Reaction Scheme

The protocol described herein focuses on the Suzuki-Miyaura coupling of tert-butyl 4-amino-2-bromo-3-fluorobenzoate with a generic arylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[1]

Figure 1: General scheme for the Suzuki coupling of tert-butyl 4-amino-2-bromo-3-fluorobenzoate.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. The use of anhydrous solvents and inert atmosphere techniques is recommended for optimal results.

Materials:

-

tert-Butyl 4-amino-2-bromo-3-fluorobenzoate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a round-bottom flask or Schlenk tube

-

Magnetic stirrer and heating mantle or oil bath

-

Standard work-up and purification supplies (e.g., separatory funnel, ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add tert-butyl 4-amino-2-bromo-3-fluorobenzoate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask with the inert gas three times.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The mixture should be stirred to ensure good mixing. Finally, add the palladium catalyst (2-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, including those with structural similarities to tert-butyl 4-amino-2-bromo-3-fluorobenzoate. These conditions can serve as a starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-95 |

| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 90 | 18 | 80-98 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80 | 8 | 85-99 |

Yields are representative and will vary depending on the specific arylboronic acid used.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with tert-butyl 4-amino-3-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, replacing harsher, traditional methods.[1] These application notes focus on the use of tert-butyl 4-amino-3-fluorobenzoate as the amine coupling partner. This substrate is of particular interest in pharmaceutical development as the fluorinated aminobenzoate motif is a key structural element in various biologically active molecules.

The presence of the fluorine atom and the ester group makes this compound an electron-deficient aniline. This electronic property, combined with potential steric hindrance, presents a challenge that requires careful optimization of the catalytic system. Success in these couplings hinges on the selection of an appropriate palladium precursor, a sterically demanding and electron-rich phosphine (B1218219) ligand, and a suitable base.[3]

Recommended Catalyst Systems

For the successful Buchwald-Hartwig amination of electron-deficient anilines like this compound, the use of bulky, electron-rich phosphine ligands is critical. These ligands facilitate the rate-limiting reductive elimination step of the catalytic cycle and prevent the formation of off-cycle catalyst intermediates.

Key Components:

-

Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(0) precursors like Pd₂(dba)₃ can directly enter the catalytic cycle, while Pd(II) precursors are reduced in situ.

-

Phosphine Ligands: Sterically hindered biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are highly effective.[4] For sterically demanding substrates, other bulky alkylphosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can also be successful.[5][6]

-

Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be employed depending on the specific substrates.

Data on Buchwald-Hartwig Amination of Substituted Anilines

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various aryl halides with substituted anilines, providing a starting point for optimization with this compound.

| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1.0) | XPhos (3.0) | NaOt-Bu (1.2) | Toluene (B28343) | 100 | 18 | 98 |

| 2 | 4-Bromoanisole | N-Methylaniline | Pd(OAc)₂ (1.0) | P(t-Bu)₃ (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 3 | 99 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | p-Toluidine | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOt-Bu (1.2) | Dioxane | 100 | 20 | 95 |

| 4 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 85 |

| 5 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1.0) | tBu₃P·HBF₄ (2.0) | NaOt-Bu (2.2) | Toluene | Reflux | 16 | 65 |

| 6 | 4-Chlorobenzonitrile | Aniline | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6.0) | DBU (2.0) | PhMe | 100 | 2 | 87 |

This table is a compilation of representative data from various sources to illustrate common reaction conditions and is not specific to the title substrate.[7]

Detailed Experimental Protocol

Reaction: Coupling of an Aryl Bromide with this compound.

Reaction Scheme:

Ar-Br + this compound → Ar-NH-(2-fluoro-4-(tert-butoxycarbonyl)phenyl)

Materials and Equipment:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

-

XPhos (0.048 mmol, 4.8 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene or 1,4-dioxane (B91453) (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

-